Methyl 4-(1-aminocyclopropyl)benzoate
Description
Methyl 4-(1-aminocyclopropyl)benzoate (CAS 1006037-03-1) is a benzoate ester derivative featuring a 1-aminocyclopropyl substituent at the para position of the benzene ring. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.226 g/mol. Key physical properties include a melting point of 49.6–50.4°C, boiling point of 297.5±33.0°C, and density of 1.2±0.1 g/cm³ . The cyclopropyl group introduces significant ring strain, which may influence conformational rigidity and binding interactions in biological systems.
Properties
IUPAC Name |
methyl 4-(1-aminocyclopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11/h2-5H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMQWXLIAYMPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006037-03-1 | |
| Record name | Methyl 4-(1-aminocyclopropyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Process Overview
The predominant method involves esterifying 4-(1-aminocyclopropyl)benzoic acid (4-ACBA) with methanol in the presence of an acid catalyst, typically hydrochloric acid (HCl). This approach is favored for its simplicity, high yield, and scalability.
Detailed Procedure
- Reactants: 4-ACBA, methanol, hydrochloric acid
- Reaction Conditions:
- Temperature: 0°C to reflux (~65°C)
- Acid catalyst: HCl (concentrated or aqueous)
- Duration: 6-8 hours
- Post-reaction Workup:
- Cooling to 10°C
- Adjusting pH to neutral (around 7) using bases such as sodium hydroxide
- Organic extraction with solvents like dichloromethane or ethyl acetate
- Washing, drying, and solvent evaporation
Research Findings
- A patent describes esterification under controlled pH (4–9) and temperature (-15°C to +10°C), achieving yields exceeding 85%, with optimal yields (~88%) reported when maintaining precise pH and temperature conditions.
- The process avoids intermediate isolation of hydrochloride salts, simplifying scale-up and reducing costs.
Data Table: Esterification Process Parameters
| Parameter | Range / Conditions | Effect / Notes |
|---|---|---|
| Temperature | −15°C to +10°C (preferably +5°C to +10°C) | Suppresses premature hydrolysis, enhances yield |
| pH | 4 to 9 (preferably 6–7) | Ensures optimal esterification |
| Acid catalyst | Hydrochloric acid | Catalyzes ester formation |
| Reaction time | 6–8 hours | Sufficient for complete conversion |
| Yield | >85%, up to 88% | High efficiency |
Catalytic Hydrogenation Routes
Methodology
Alternative routes involve catalytic hydrogenation of precursor nitrile or oxime derivatives:
- Hydrogenation of methyl 4-cyanobenzoate yields MACB efficiently.
- Hydrogenation of methyl 4-formylbenzoate oxime or imines derived from methyl 4-formylbenzoate.
Research Findings
Data Table: Hydrogenation Approach
| Step | Conditions | Yield / Advantages |
|---|---|---|
| Catalyst | Palladium on carbon | High selectivity |
| Pressure | 1–10 atm | Ensures complete reduction |
| Temperature | 25–50°C | Mild conditions |
| Yield | 85–90% | High yield, but less scalable than esterification |
Synthesis via Cyclopropyl Precursors
Methodology
Direct synthesis involves constructing the cyclopropyl ring prior to esterification:
- Cyclopropylation of aromatic intermediates using diazomethane or Simmons–Smith reaction.
- Subsequent functionalization to introduce amino groups.
Research Findings
- This approach is more complex and less industrially favored but allows for structural modifications.
- Yields vary significantly based on reaction conditions but are generally lower (~60–75%).
Data Table: Cyclopropyl Route
| Step | Conditions | Remarks |
|---|---|---|
| Cyclopropyl ring formation | Simmons–Smith reaction, low temp | Selective, requires careful control |
| Amino group introduction | Nucleophilic substitution | Additional steps, lower overall yield |
| Overall yield | 60–75% | Less efficient, more complex |
Summary of Key Research Findings
| Methodology | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Esterification of 4-ACBA | >85 (up to 88) | Simple, scalable, high yield | Requires careful pH and temperature control |
| Catalytic hydrogenation of nitriles | 85–90 | High selectivity, effective for certain precursors | Requires high-pressure equipment |
| Cyclopropyl precursor synthesis | 60–75 | Structural flexibility, precursor for derivatives | Complex, lower yield |
Chemical Reactions Analysis
Methyl 4-(1-aminocyclopropyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(1-aminocyclopropyl)benzoate has several scientific research applications:
Psychiatric Treatment: As part of sodium benzoate, it has been studied for its potential in psychiatric treatment.
Material Science: Derivatives of this compound have been explored as photoinitiators in material science.
Mechanism of Action
The mechanism of action of Methyl 4-(1-aminocyclopropyl)benzoate involves its interaction with specific molecular targets and pathways. In psychiatric treatment, it works by inhibiting d-amino acid oxidase, which leads to improvements in symptoms and neurocognition in patients with chronic schizophrenia. In material science, its derivatives act as photoinitiators, initiating polymerization reactions upon exposure to light.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoate Esters
(S)-Methyl 4-(1-aminoethyl)benzoate (CAS 222714-37-6)
- Molecular Formula: C₁₀H₁₃NO₂
- Molecular Weight : 179.22 g/mol
- Key Difference: Replaces the cyclopropyl group with a linear aminoethyl substituent.
- Implications : The absence of ring strain in the ethyl group may reduce conformational rigidity compared to the cyclopropyl analog. This could impact binding affinity in target interactions .
Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate (CAS 1270353-91-7)
- Molecular Formula: C₁₀H₁₀F₃NO₂
- Molecular Weight : 233.19 g/mol
- Key Difference : Features a trifluoroethyl group, introducing electronegative fluorine atoms.
- Implications : The trifluoroethyl group enhances lipophilicity and metabolic stability, which may improve pharmacokinetic properties compared to the cyclopropyl variant .
Methyl 3-(1-aminocyclopropyl)benzoate (CAS 1295297-96-9)
- Molecular Formula: C₁₁H₁₃NO₂
- Molecular Weight : 191.226 g/mol
- Key Difference: Positional isomer with the aminocyclopropyl group at the meta (3-position) instead of the para position.
- Implications : Altered electronic distribution and steric effects may influence solubility and target binding compared to the para-substituted analog .
Complex Derivatives: Quinoline-Piperazine Hybrids
A series of compounds (C1–C7) synthesized in , such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1), feature a quinoline-piperazine moiety linked to the benzoate core. These derivatives have larger molecular weights (e.g., C1: ~450–500 g/mol) and distinct functional groups. For example:
- C2 : Bromophenyl substituent (enhances halogen bonding).
- C4 : Fluorophenyl substituent (improves metabolic stability).
- C6 : Methoxyphenyl substituent (alters electronic properties).
While Methyl 4-(1-aminocyclopropyl)benzoate lacks the extended piperazine-quinoline structure, these hybrids demonstrate how benzoate esters can be tailored for diverse applications, such as enzyme inhibition or receptor modulation .
Table 1: Structural and Physical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Melting Point (°C) |
|---|---|---|---|---|---|
| This compound | 1006037-03-1 | C₁₁H₁₃NO₂ | 191.226 | 4-aminocyclopropyl | 49.6–50.4 |
| (S)-Methyl 4-(1-aminoethyl)benzoate | 222714-37-6 | C₁₀H₁₃NO₂ | 179.22 | 4-aminoethyl | Not reported |
| Methyl 3-(1-aminocyclopropyl)benzoate | 1295297-96-9 | C₁₁H₁₃NO₂ | 191.226 | 3-aminocyclopropyl | Not reported |
| Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate | 1270353-91-7 | C₁₀H₁₀F₃NO₂ | 233.19 | 4-amino-trifluoroethyl | Not reported |
Key Observations :
Cyclopropyl vs.
Positional Isomerism : The meta-substituted analog (CAS 1295297-96-9) may exhibit reduced symmetry and altered dipole moments, affecting solubility .
Trifluoroethyl Substituent : The presence of fluorine atoms in CAS 1270353-91-7 likely improves lipid solubility and resistance to oxidative metabolism .
Biological Activity
Methyl 4-(1-aminocyclopropyl)benzoate is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound, with the molecular formula CHNO, features a benzoate moiety with an aminocyclopropyl substituent. This unique structure contributes to its interaction with various biological targets, particularly in the context of receptor activity modulation.
The biological activity of this compound primarily involves its interaction with prostaglandin receptors, particularly the EP4 receptor. Research indicates that compounds targeting the EP4 receptor can modulate intracellular signaling pathways, notably increasing cAMP levels through Gαs pathway activation. This modulation has implications for cancer therapy, as EP4 antagonism has been shown to enhance the efficacy of immunotherapies and chemotherapies in preclinical models .
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines. For instance, a study highlighted that EP4 antagonists, including derivatives of this compound, showed significant antitumor effects when combined with traditional chemotherapy agents like gemcitabine in pancreatic cancer models .
Table 1: In Vivo Efficacy of this compound Derivatives
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Control | - | 2145.58 ± 152.9 | - |
| EP4 Antagonist A | 75 | 1497.04 ± 282.39 | 32.0 |
| EP4 Antagonist B | 150 | 1098.99 ± 247.15 | 51.78 |
This table summarizes findings from a study evaluating the efficacy of EP4 antagonists in CT-26 colon cancer mouse models, demonstrating significant tumor growth inhibition compared to control groups .
Neuroprotective Effects
Emerging research suggests that this compound may also exhibit neuroprotective properties. Studies have indicated that compounds with similar structures can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Studies
Several case studies have highlighted the effectiveness of this compound in combination therapies for cancer treatment:
- Case Study 1: A study involving colorectal cancer models demonstrated enhanced antitumor activity when this compound was administered alongside capecitabine, a standard chemotherapy drug. The combination therapy showed improved outcomes compared to monotherapy .
- Case Study 2: In a pancreatic cancer model, the use of this compound derivatives led to a significant reduction in metastasis when combined with immune checkpoint inhibitors .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-(1-aminocyclopropyl)benzoate, and how can reaction conditions be optimized?
Methodological Answer: A practical approach involves coupling cyclopropane-1-amine derivatives with methyl 4-bromobenzoate via palladium-catalyzed cross-coupling. For example, describes a protocol for methyl 4-(2-aminoethyl)benzoate using reductive amination, which can be adapted by substituting 1-aminocyclopropane. Key parameters include:
- Catalyst : Pd(OAc)₂ or Pd(PPh₃)₄ for C–N bond formation.
- Solvent : DMF or THF under inert atmosphere.
- Temperature : 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product . Validation: Monitor reaction progress using TLC and confirm purity via HPLC (≥95%) and HRMS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Resolve aromatic protons (δ 7.8–8.2 ppm) and cyclopropane NH₂ signals (δ 1.2–1.5 ppm). Use CDCl₃ or DMSO-d₆ as solvents .
- FT-IR : Identify ester C=O (~1700 cm⁻¹) and NH₂ stretching (~3350 cm⁻¹) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 206.12 (C₁₁H₁₃NO₂) . Advanced Tip: For structural ambiguity, employ 2D NMR (COSY, HSQC) to assign cyclopropane ring protons .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, WinGX) resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).
- Refinement : SHELXL ( ) refines positional and thermal parameters, while WinGX ( ) visualizes hydrogen-bonding networks.
- Validation : Check R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) . Case Study: For cyclopropane ring puckering, compare observed vs. calculated dihedral angles using ORTEP-3 ( ) to detect strain-induced distortions .
Q. How do hydrogen-bonding patterns influence the solid-state stability of this compound?
Methodological Answer: Graph set analysis ( ) classifies intermolecular interactions:
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to model transition states. Focus on cyclopropane ring strain (angle ~60°) and ester group electrophilicity.
- Solvent Effects : Include PCM models for polar aprotic solvents (e.g., DMF). Validation: Compare computed activation energies with experimental kinetics (e.g., SN2 reactions with NaSH) .
Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?
Methodological Answer:
- Data Reconciliation : Cross-validate unit cell parameters (a, b, c, α, β, γ) with CCDC entries.
- Twinned Crystals : Use SHELXD ( ) to deconvolute overlapping reflections.
- Thermal Motion : Apply TLS refinement in SHELXL to distinguish static disorder from dynamic motion . Example: Discrepancies in NH₂ torsion angles may arise from temperature-dependent conformational flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
